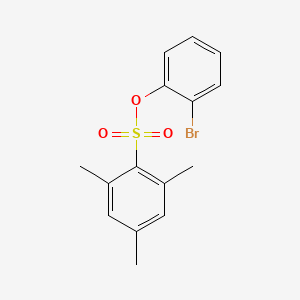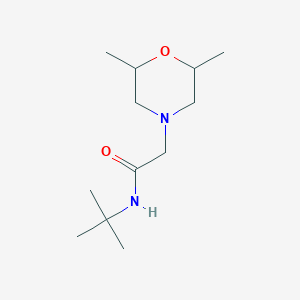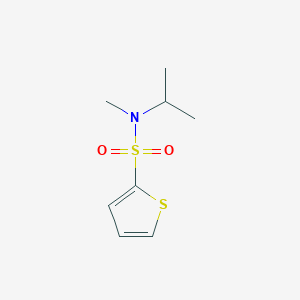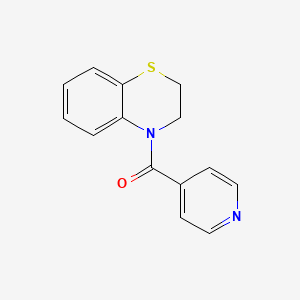
2-bromophenyl 2,4,6-trimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromophenyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that features a brominated phenyl group and a sulfonate ester linked to a trimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromophenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of 2-bromophenol with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-bromophenyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the aromatic ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include phenolic derivatives and other substituted aromatic compounds.
Oxidation and Reduction: Products include brominated quinones and reduced aromatic compounds.
Scientific Research Applications
2-bromophenyl 2,4,6-trimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-bromophenyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine atom and sulfonate ester group play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromophenyl 2,4,5-trimethylbenzene-1-sulfonate
- 2-bromophenyl 2,4,6-trimethylbenzoate
- 2-chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
Uniqueness
2-bromophenyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the specific positioning of the bromine atom and the trimethylbenzene moiety, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, or selectivity in certain applications.
Properties
IUPAC Name |
(2-bromophenyl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3S/c1-10-8-11(2)15(12(3)9-10)20(17,18)19-14-7-5-4-6-13(14)16/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKHLGQZYVFWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(3-pyrrolidin-1-ylpiperidin-1-yl)ethanone](/img/structure/B7613312.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B7613322.png)
![N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7613325.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-2-methylguanidine;hydroiodide](/img/structure/B7613360.png)
![(3-methylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7613361.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7613363.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylmorpholin-4-yl)ethanone](/img/structure/B7613382.png)
![N-[2-(4-fluorophenoxy)-5-morpholin-4-ylsulfonylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B7613392.png)


